4-((2,4-Difluorophenyl)sulfonyl)piperidine
Description
Contextualization within G-Protein Coupled Receptor (GPCR) Modulators Research
G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a vast array of physiological processes. This makes them one of the most important target classes for drug discovery, with a significant percentage of all marketed drugs acting on these receptors. nih.gov GPCRs are involved in signaling pathways that regulate everything from sensory perception to intricate cellular responses, making their modulation a key strategy for treating a wide range of diseases. nih.gov
The piperidine (B6355638) nucleus is a well-established pharmacophore found in numerous approved drugs and clinical candidates targeting GPCRs. nih.govresearchgate.net Its conformational flexibility and ability to present substituents in defined spatial orientations allow for precise interactions with the binding pockets of these receptors. The incorporation of a sulfonyl group, as seen in 4-((2,4-Difluorophenyl)sulfonyl)piperidine, introduces a key hydrogen bond acceptor and can influence the compound's polarity, solubility, and metabolic stability. The specific 2,4-difluorophenyl substitution pattern can further enhance binding affinity and selectivity for the target receptor through specific interactions. The strategic combination of these structural elements in this compound makes it a promising candidate for investigation as a modulator of GPCR activity.
Historical Perspective on Sulfonylpiperidine Scaffolds in Bioactive Compounds
The sulfonylpiperidine scaffold is not a new entrant in the field of bioactive compounds. Historically, this structural motif has been incorporated into a variety of molecules demonstrating a broad spectrum of biological activities. researchgate.net The synthesis of piperidine derivatives has long been a focus for organic and medicinal chemists due to their prevalence in naturally occurring alkaloids and their proven utility in drug design. nih.govresearchgate.net
Early research into sulfonyl-containing heterocycles often focused on their antimicrobial properties. More recently, the versatility of the sulfonylpiperidine core has been exploited in the development of agents for a multitude of therapeutic areas. For instance, derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents. researchgate.net This historical success has paved the way for the exploration of more complex derivatives like this compound. The accumulated knowledge regarding the synthesis and structure-activity relationships of simpler sulfonylpiperidines provides a solid foundation for the rational design and investigation of this more specifically substituted analogue.
Scope and Significance of Academic Inquiry into this compound
The academic inquiry into this compound is primarily centered on its potential as a lead compound in drug discovery programs. Research efforts are directed towards its synthesis, characterization, and evaluation of its biological activity against various molecular targets, with a particular interest in GPCRs. The significance of this research lies in the potential to uncover novel modulators for challenging disease targets.
The synthesis of related compounds, such as ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), highlights the chemical tractability of incorporating the 2,4-difluorophenyl)sulfonyl moiety onto a piperidine ring. nanobioletters.com Studies on such analogues allow for the investigation of the structural and electronic properties conferred by this specific substitution pattern. nanobioletters.com While direct and extensive research on this compound as a GPCR modulator is still emerging, the investigation into structurally similar compounds provides valuable insights. For example, the synthesis and analysis of compounds like [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol demonstrate the feasibility of creating diverse libraries based on the sulfonylpiperidine core for biological screening. researchgate.net The ongoing academic exploration of this and related compounds is crucial for delineating their therapeutic potential and advancing our understanding of their mechanism of action at the molecular level.
Compound Synthesis and Characterization Data
The following table summarizes synthetic and characterization data for compounds structurally related to this compound, providing a reference for the types of data generated in the study of such molecules.
| Compound Name | Starting Materials | Yield (%) | Physical State | Melting Point (°C) |
| 1-(Bis(4-fluorophenyl)methyl)-4-((2,4-dinitrophenyl)sulfonyl)piperazine | 1-(Bis(4-fluorophenyl)methyl)piperazine, 2,4-dinitrobenzenesulfonyl chloride | 65 | Off-brown solid | 192–196 |
| 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine | 1-Benzhydrylpiperazine, 2-nitrobenzene sulfonyl chloride | 72 | Off-white solid | 132–136 |
| 1-(Bis(4-fluorophenyl)methyl)-4-((2-nitrophenyl)sulfonyl)piperazine | 1-(Bis(4-fluorophenyl)methyl)piperazine, 2-nitrobenzenesulfonyl chloride | 77 | Off-white solid | 120–124 |
| 1-(Bis(4-fluorophenyl)methyl)-4-((4-nitrophenyl)sulfonyl)piperazine | 1-(Bis(4-fluorophenyl)methyl)piperazine, 4-nitrobenzenesulfonyl chloride | 73 | Yellow solid | 222–226 |
| ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) | 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, 2-nitrobenzene-sulfonyl chloride | Not specified | Not specified | Not specified |
Data synthesized from related compound studies for illustrative purposes. nanobioletters.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13F2NO2S |
|---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H13F2NO2S/c12-8-1-2-11(10(13)7-8)17(15,16)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 |
InChI Key |
QGLZGTVYTJEGOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 2,4 Difluorophenyl Sulfonyl Piperidine
Advanced Synthetic Routes to the Core Structure
The construction of the 4-((2,4-Difluorophenyl)sulfonyl)piperidine core can be approached through various synthetic strategies. These routes typically involve the formation of the piperidine (B6355638) ring followed by a sulfonylation reaction, or the incorporation of the sulfonyl group at an earlier stage.
Strategies for Piperidine Ring Formation
The formation of the piperidine ring is a critical step in the synthesis of the target compound. Several methods can be employed, starting from different acyclic or heterocyclic precursors.
One common approach is the hydrogenation of pyridine (B92270) derivatives . For instance, a suitably substituted pyridine can be reduced to the corresponding piperidine. While this method is straightforward, controlling the regioselectivity of the substitution on the pyridine ring can be challenging.
Another versatile method is the intramolecular cyclization of an appropriate amino-aldehyde or related precursor . This can be achieved through various means, including reductive amination. For example, a δ-amino aldehyde can be cyclized in the presence of a reducing agent to form the piperidine ring.
Cycloaddition reactions , such as the aza-Diels-Alder reaction, also provide a powerful tool for constructing the piperidine skeleton with good control over stereochemistry.
A plausible synthetic route to a key intermediate, 4-hydroxypiperidine, can start from commercially available precursors. This intermediate can then be further functionalized to introduce the sulfonyl group.
| Starting Material | Reagents and Conditions | Intermediate | Reference |
| 4-Piperidone hydrochloride hydrate (B1144303) | 1. NH3 (aq), Toluene; 2. NaBH4, Methanol | 4-Hydroxypiperidine | researchgate.net |
| Pyridine | 1. Various methods for substitution; 2. H2, PtO2 or other catalysts | Substituted Piperidine | nih.gov |
| Acyclic amino-aldehyde | Reducing agent (e.g., NaBH(OAc)3) | Piperidine | mdpi.com |
This table presents generalized strategies for piperidine ring formation.
Sulfonylation Reactions with 2,4-Difluorophenyl Moieties
Once the piperidine ring is formed, the introduction of the 2,4-difluorophenylsulfonyl group is typically achieved through a sulfonylation reaction . This reaction involves the treatment of the piperidine nitrogen with 2,4-difluorophenylsulfonyl chloride in the presence of a base.
The reaction is generally carried out in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran. The base, commonly triethylamine (B128534) or pyridine, is used to neutralize the hydrochloric acid generated during the reaction. The reaction conditions are usually mild, often proceeding at room temperature.
A representative procedure involves dissolving the piperidine precursor in the chosen solvent, adding the base, and then slowly adding the 2,4-difluorophenylsulfonyl chloride. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by extraction and purified by column chromatography.
| Piperidine Precursor | Reagents and Conditions | Product | Reference |
| Piperidine | 2,4-Difluorophenylsulfonyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | This compound | Analogous reaction described in sigmaaldrich.com |
| 4-Hydroxypiperidine | 2,4-Difluorophenylsulfonyl chloride, Pyridine, Dichloromethane, rt | 1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-ol | Analogous reaction described in libretexts.org |
This table illustrates the sulfonylation reaction with relevant precursors.
Stereoselective Synthesis Approaches for this compound Enantiomers
The development of stereoselective methods for the synthesis of chiral piperidines is a significant area of research, as the stereochemistry of a molecule can profoundly impact its biological activity. rsc.orgcdnsciencepub.comnih.govnih.gov
One strategy for obtaining enantiomerically enriched this compound involves the use of a chiral auxiliary . For example, a chiral amine can be used to construct the piperidine ring, inducing stereoselectivity in the process. cdnsciencepub.com The auxiliary can then be removed in a subsequent step.
Asymmetric catalysis offers another powerful approach. For instance, the asymmetric hydrogenation of a prochiral pyridinium (B92312) salt or a tetrahydropyridine (B1245486) intermediate can lead to the formation of a chiral piperidine. nih.govacs.org Various chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral ligands, have been developed for this purpose.
A chemo-enzymatic approach, combining chemical synthesis with biocatalysis, has also emerged as a valuable tool for the asymmetric dearomatization of pyridines to produce stereo-defined piperidines. nih.gov
| Strategy | Key Features | Potential Application | Reference |
| Chiral Auxiliary | Use of a chiral molecule to direct the stereochemical outcome of a reaction. | Synthesis of enantiomerically enriched piperidine precursors. | cdnsciencepub.com |
| Asymmetric Catalysis | Employment of a chiral catalyst to favor the formation of one enantiomer over the other. | Asymmetric hydrogenation of pyridine or tetrahydropyridine derivatives. | acs.org |
| Chemo-enzymatic Synthesis | Combination of chemical and enzymatic steps to achieve high stereoselectivity. | Asymmetric dearomatization of activated pyridines. | nih.gov |
This table summarizes key approaches for stereoselective synthesis.
Derivatization Strategies for Structural Modification
The structural modification of this compound can provide access to a library of related compounds for structure-activity relationship (SAR) studies. Derivatization can be targeted at the phenyl ring, the piperidine nitrogen, or the carbon atoms of the piperidine ring.
Exploration of Substituents on the Phenyl Ring
The 2,4-difluorophenyl ring is activated towards nucleophilic aromatic substitution (SNA_r) due to the presence of the electron-withdrawing fluorine and sulfonyl groups. This allows for the introduction of various nucleophiles at positions ortho and para to the sulfonyl group. For example, reaction with amines, alkoxides, or thiolates could lead to the displacement of one of the fluorine atoms. nih.gov
Electrophilic aromatic substitution on the 2,4-difluorophenyl ring is also possible, although the strong deactivating effect of the sulfonyl group and the fluorine atoms would require harsh reaction conditions. The directing effects of the existing substituents would need to be carefully considered to predict the regiochemical outcome of such reactions.
Modifications to the Piperidine Nitrogen and Ring Carbons
If the sulfonyl group were to be cleaved to liberate the piperidine nitrogen, a wide range of modifications would become accessible. These include N-alkylation, N-acylation, and N-arylation to introduce diverse substituents. mdpi.com
Functionalization of the piperidine ring carbons can be more challenging. However, methods such as lithiation followed by reaction with an electrophile have been developed for the C-H functionalization of piperidines, often requiring a directing group on the nitrogen. The 4-position of the piperidine ring in the title compound is already substituted with the sulfonyl group, but other positions could potentially be targeted for modification. Derivatization can also be achieved by starting with a pre-functionalized piperidine ring before the sulfonylation step. For instance, using a 4-aminopiperidine (B84694) derivative as a starting material would allow for a variety of modifications at that position. nih.gov
| Modification Site | Reaction Type | Potential Reagents | Resulting Structure |
| Phenyl Ring | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Substituted Phenyl Ring |
| Piperidine Nitrogen (after deprotection) | N-Alkylation | Alkyl halides | N-Alkyl-piperidine |
| Piperidine Nitrogen (after deprotection) | N-Acylation | Acyl chlorides, Anhydrides | N-Acyl-piperidine |
| Piperidine Ring Carbons | C-H Functionalization | Organolithium reagents, Electrophiles | Substituted Piperidine Ring |
This table outlines potential derivatization strategies.
Introduction of Linkers for Bioconjugation Studies
The primary site for the introduction of a linker onto the this compound scaffold is the secondary amine within the piperidine ring. This nitrogen atom provides a reactive handle for the attachment of various linker moieties without altering the core 2,4-difluorophenylsulfonyl pharmacophore, which is often crucial for the compound's biological activity. The choice of linker is critical and is dictated by the intended application, influencing properties such as solubility, stability, and the efficiency of the final conjugation reaction. nih.gov
A prevalent and highly efficient strategy for bioconjugation is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). chemrxiv.org These reactions are prized for their high yields, selectivity, and biocompatibility, proceeding efficiently under mild conditions. nih.gov To utilize these methods, a linker terminating in either an azide (B81097) or an alkyne group is attached to the piperidine nitrogen.
Synthetic Approach: N-Functionalization of the Piperidine Ring
The most direct method to introduce a linker is through N-alkylation or N-acylation of the piperidine nitrogen. For instance, reacting this compound with a bifunctional linker containing a terminal alkyne or azide group and a reactive electrophile (e.g., a halide or a tosylate) at the other end would yield the desired functionalized compound.
A typical synthetic sequence for introducing an alkyne-terminated linker would involve the reaction of this compound with an omega-haloalkyne, such as propargyl bromide or a longer-chain analogue, in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). This reaction results in the formation of an N-alkynylated piperidine derivative ready for CuAAC-mediated bioconjugation.
Similarly, to install a terminal azide, the piperidine can be reacted with a linker containing a leaving group at one end and an azide at the other. For example, a reaction with a short polyethylene (B3416737) glycol (PEG) chain functionalized with a terminal azide and a mesylate or tosylate group would introduce a water-soluble, azide-terminated linker. nih.gov The inclusion of a piperidine or piperazine (B1678402) moiety within the linker itself can also enhance rigidity, a desirable feature in certain applications like PROTACs. nih.govrsc.org
The following table outlines examples of common bifunctional linkers that could be synthetically attached to the piperidine nitrogen of this compound for bioconjugation studies.
| Linker Type | Reactive Group for Piperidine | Terminal Functional Group for Bioconjugation | Potential Advantages |
| Alkynyl Linker | Propargyl bromide | Terminal Alkyne | Small, rigid linker suitable for CuAAC. |
| Azido-PEG Linker | Azido-PEG-OMs | Terminal Azide | Increases water solubility and provides a flexible spacer. |
| Carboxylic Acid Linker | Bromoacetic acid | Carboxylic Acid | Allows for subsequent amide bond formation with amine-containing biomolecules. |
| Maleimide Linker | N-(2-Bromoethyl)maleimide | Maleimide | Specific for conjugation to thiol groups on proteins. |
Table 1: Examples of Bifunctional Linkers for Functionalizing this compound
The successful synthesis of these derivatives would be confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to verify the structure and purity of the final conjugated compound.
The strategic introduction of these linkers transforms this compound from a standalone small molecule into a versatile building block for the construction of complex, targeted biomolecular constructs. This functionalization is a critical step in harnessing the full therapeutic or diagnostic potential of this important chemical entity.
Molecular Interactions and Biological Target Engagement of 4 2,4 Difluorophenyl Sulfonyl Piperidine
Investigation of GPR6 Receptor Modulatory Activity
There is no available research that has investigated the potential GPR6 receptor modulatory activity of 4-((2,4-Difluorophenyl)sulfonyl)piperidine.
In Vitro Receptor Binding and Functional Assays
No data from in vitro receptor binding or functional assays for this compound are present in the current scientific literature. Therefore, key metrics such as IC50, EC50, and Ki values, which are essential for quantifying the compound's potency and efficacy at the GPR6 receptor, are unknown.
Mechanistic Elucidation of GPR6 Modulation Pathways
As there is no evidence to suggest that this compound modulates GPR6, no studies have been conducted to elucidate any potential signaling pathways.
Assessment of Selectivity Against Other GPCRs and Biological Targets
There is no information available regarding the selectivity profile of this compound. No screening has been reported against other G-protein coupled receptors (GPCRs) or other classes of biological targets.
Identification of Potential Off-Targets and Their Biological Relevance
Due to the absence of any primary biological activity data, there has been no investigation into the potential off-targets of this compound. Consequently, the biological relevance of any potential off-target interactions remains uncharacterized.
Structure Activity Relationship Sar Studies of 4 2,4 Difluorophenyl Sulfonyl Piperidine Analogs
Elucidation of Key Pharmacophoric Features for GPR6 Modulation
Pharmacophore modeling based on known GPR6 inverse agonists has identified several crucial features necessary for high-affinity binding and functional activity. While a definitive model for the 4-((2,4-difluorophenyl)sulfonyl)piperidine series is not yet established, analysis of related GPR6 modulators suggests a general pharmacophoric hypothesis.
A key element is the presence of a central basic nitrogen, typically within a piperidine (B6355638) or piperazine (B1678402) ring, which is believed to form critical interactions within the GPR6 binding pocket. This basic core is often flanked by two hydrophobic regions. In the context of this compound, the 2,4-difluorophenyl group serves as one of these essential hydrophobic moieties. Docking studies on related pyrazine-based GPR6 inverse agonists have revealed that an aromatic ring in this position can span the orthosteric binding pocket, which is located in the transmembrane helix region 1-2-3-6-7. nih.gov
The general pharmacophore for a GPR6 inverse agonist can be summarized as:
A central basic nitrogen atom (piperidine).
A primary hydrophobic group (the 2,4-difluorophenyl moiety).
A secondary hydrophobic/aromatic group, which in the case of the parent compound is absent but is a site for further chemical elaboration in more complex analogs.
Impact of Sulfonyl Moiety Modifications on Biological Activity
The sulfonyl linker is a critical component of the this compound scaffold, influencing the compound's electronic properties, geometry, and potential for hydrogen bonding. While direct SAR studies on modifying this specific sulfonyl group in GPR6 modulators are not extensively published, research on related compounds offers valuable insights.
In the development of GPR6 inverse agonists, the nature of the linker between the piperidine ring and other parts of the molecule is crucial. For instance, in a series of pyrido[3,4-b]pyrazine (B183377) analogs, masking a basic nitrogen on a piperazine ring with a sulfonamide was found to be detrimental to selectivity against the related GPR3 and GPR12 receptors. acs.org This suggests that the electronic and steric properties of the sulfonyl group can significantly impact how the molecule fits within the binding pocket and its selectivity profile.
Furthermore, for a series of heteroaromatic carboxamide derivatives targeting GPR6, the presence of an electron-rich moiety, such as a sulfonyl group, at the meta or para position of the carboxamide was found to be a requirement for maintaining high activity. nih.gov This highlights the potential importance of the sulfonyl group's ability to act as a hydrogen bond acceptor or to modulate the electronic character of the molecule.
Role of Difluorophenyl Substitution Pattern on Target Interaction
The 2,4-difluorophenyl group is a common feature in many GPR6 modulators and plays a significant role in the interaction with the receptor. The fluorine atoms can modulate the lipophilicity and metabolic stability of the compound and can also participate in specific interactions within the binding pocket.
Docking studies on GPR6 inverse agonists have shown that the difluorophenyl ring can form favorable T-stacking interactions with aromatic residues in the binding site, such as tryptophan (W) and histidine (H) residues. nih.gov These non-covalent interactions are crucial for anchoring the ligand in the correct orientation for effective receptor modulation.
The substitution pattern on the phenyl ring is critical for potency. In the development of the GPR6 inverse agonist CVN424, which features a 4-(2,4-difluorophenoxy)piperidine (B1322374) moiety, the substitution on the phenyl ring was extensively explored. The following table illustrates the impact of these modifications on the inverse agonist activity (EC50).
Table 1: Impact of Phenyl Ring Substitution on GPR6 Inverse Agonist Potency in a Pyrido[3,4-b]pyrazine Series
| Compound | Substitution on Phenyl Ring | GPR6 EC50 (µM) acs.org |
|---|---|---|
| 3c | 2-Fluoro | Data not explicitly provided, but tolerated |
| 3d | 2,5-Difluoro | Potency decreased by five-fold compared to 2,5-dichloro analog |
| 3e | 2,4-Difluoro | < 0.050 |
| - | 2,5-Dichloro | 2.1 |
As shown in the table, moving the fluorine from the 5-position to the 4-position (comparing a 2,5-difluoro analog to the 2,4-difluoro analog 3e) was found to be much preferred, leading to a significant improvement in potency. acs.org This underscores the sensitivity of the GPR6 binding pocket to the precise placement of substituents on the phenyl ring. The 2,4-difluoro substitution pattern appears to provide an optimal balance of electronic properties and steric interactions for high-affinity binding.
Conformational Analysis of Piperidine Ring and Its Influence on SAR
The piperidine ring serves as a central scaffold in this class of GPR6 modulators. Its conformational flexibility allows the substituents to be oriented in specific spatial arrangements, which is critical for binding to the receptor. The piperidine ring typically adopts a chair conformation, which places its substituents in either axial or equatorial positions.
The energetic preference for an axial or equatorial conformation of the 4-substituent on a piperidine ring can be influenced by the nature of the substituent and by interactions with other parts of the molecule. For simple 4-substituted piperidines, the conformational free energies are similar to those of analogous cyclohexanes. nih.gov However, in more complex molecules, intramolecular interactions can favor specific conformations.
In the context of GPR6 modulators, the conformation of the piperidine ring dictates the three-dimensional presentation of the 2,4-difluorophenylsulfonyl group and any other substituents. It is likely that the bioactive conformation requires a specific arrangement of these groups to maximize interactions with the amino acid residues in the GPR6 binding pocket. While specific conformational analysis studies on this compound for GPR6 are not publicly available, it is a critical area for future research to fully understand the SAR of this chemical series. The interplay between the piperidine ring conformation and the orientation of the aryl sulfonyl group will undoubtedly be a key determinant of GPR6 binding affinity and functional activity.
Advanced Spectroscopic and Structural Characterization of 4 2,4 Difluorophenyl Sulfonyl Piperidine and Its Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For 4-((2,4-Difluorophenyl)sulfonyl)piperidine, NMR studies, including ¹H, ¹³C, and ¹⁹F NMR, provide critical insights into the molecule's conformational dynamics and the potential for tautomeric equilibria.
Conformational Analysis: The piperidine (B6355638) ring is a flexible six-membered heterocycle that typically adopts a chair conformation to minimize angular and torsional strain. In substituted piperidines, the substituents can occupy either axial or equatorial positions, and the equilibrium between these two chair conformers is a key aspect of their chemistry. For this compound, the bulky 2,4-difluorophenylsulfonyl group at the 4-position is expected to predominantly occupy the equatorial position to avoid sterically unfavorable 1,3-diaxial interactions with the axial hydrogens at the C-2 and C-6 positions.
NMR spectroscopy, particularly the analysis of coupling constants (J-values) from the ¹H NMR spectrum, can confirm this conformational preference. nih.gov The coupling constants between the proton at C-4 and the adjacent protons at C-3 and C-5 would exhibit characteristic values for an equatorial substituent. Furthermore, advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space correlations between protons, providing definitive evidence for their relative spatial arrangement and confirming the chair conformation and the substituent's orientation. nih.gov The presence of fluorine atoms on the phenyl ring and their influence on the electronic environment and conformational preferences of the piperidine ring are also significant factors that can be studied using NMR. nih.govresearchgate.netnih.gov
Tautomerism: Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in dynamic equilibrium. In molecules containing a sulfonamide moiety, there is a theoretical possibility of tautomerism between the sulfonamide form and a sulfonylimine form. researchgate.net For this compound, this would involve the piperidine nitrogen's proton. However, for a saturated secondary amine integrated into a piperidine ring, the sulfonamide tautomer is overwhelmingly stable, and the existence of the sulfonylimine tautomer in any significant concentration is highly unlikely under normal conditions. Variable-temperature NMR studies could be employed to investigate any potential dynamic equilibrium, but it is expected that only a single tautomeric form would be observed. nih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts The following table presents predicted chemical shift values for this compound, based on established ranges for similar structural motifs. kfupm.edu.sachemicalbook.com
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Piperidine N-H | ~2.0-3.0 (broad) | - |
| Piperidine H-2, H-6 (eq) | ~3.2-3.4 | ~45-48 |
| Piperidine H-2, H-6 (ax) | ~2.7-2.9 | ~45-48 |
| Piperidine H-3, H-5 (eq) | ~2.0-2.2 | ~30-33 |
| Piperidine H-3, H-5 (ax) | ~1.6-1.8 | ~30-33 |
| Piperidine H-4 (ax) | ~3.5-3.7 | ~55-58 |
| Phenyl H-3' | ~7.1-7.3 | ~112-114 (d, J=21 Hz) |
| Phenyl H-5' | ~7.2-7.4 | ~132-134 (dd, J=9, 5 Hz) |
| Phenyl H-6' | ~7.9-8.1 | ~136-138 |
| Phenyl C-1' | - | ~125-127 (dd, J=13, 4 Hz) |
| Phenyl C-2' | - | ~163-165 (dd, J=255, 12 Hz) |
| Phenyl C-4' | - | ~166-168 (dd, J=260, 12 Hz) |
Note: 'd' denotes a doublet, and 'dd' denotes a doublet of doublets, arising from C-F coupling.
Mass Spectrometry Techniques for Structural Confirmation and Metabolite Identification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of synthesized compounds and for elucidating their structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. nih.govnih.gov
Structural Confirmation and Fragmentation: Upon ionization, typically using electrospray ionization (ESI), this compound would yield a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments involve isolating this molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint.
Predicted fragmentation pathways for this compound would include:
Cleavage of the S-N bond: This would lead to the formation of a piperidine ion and a 2,4-difluorophenylsulfonyl radical, or their charged equivalents.
Cleavage of the C-S bond: This would result in the loss of the 2,4-difluorophenyl group, generating a piperidinyl-4-sulfonyl cation.
Fragmentation of the piperidine ring: Common fragmentation pathways for piperidines involve the loss of small neutral molecules like ethene or propene through ring-opening mechanisms. researchgate.net
Loss of the sulfonyl group: Cleavage can lead to the loss of SO₂. nih.gov
Interactive Data Table: Predicted ESI-MS/MS Fragmentation of [M+H]⁺
| m/z of Fragment | Proposed Structure/Loss |
| 276.08 | [M+H]⁺ |
| 175.03 | Loss of piperidine |
| 102.10 | [Piperidine+H]⁺ |
| 84.08 | [Piperidine-H]⁺ (radical cation) |
| 56.06 | Loss of ethene from piperidine fragment |
Metabolite Identification: In drug discovery and development, identifying the metabolic fate of a compound is essential. MS, particularly liquid chromatography coupled with mass spectrometry (LC-MS), is the primary tool for metabolite profiling. technologynetworks.comyoutube.com The strategy involves administering the parent drug to an in-vitro (e.g., liver microsomes) or in-vivo system and analyzing the resulting biological samples. nih.gov
Data processing techniques search for potential metabolites by identifying masses that correspond to the parent drug plus or minus the mass of common biotransformation reactions. youtube.com For this compound, likely metabolic pathways include:
Oxidation (Hydroxylation): Addition of an oxygen atom (+15.99 Da) on the phenyl ring or at various positions on the piperidine ring.
N-dealkylation: While not applicable to the parent structure, this would be relevant for N-substituted analogs.
Glucuronidation: Conjugation with glucuronic acid (+176.03 Da), a common phase II metabolic reaction, likely at a hydroxylated metabolite.
HRMS is critical in this process, as the high mass accuracy allows for the confident assignment of elemental formulas to the detected metabolite ions. nih.gov
X-ray Crystallography of this compound
While NMR provides structural information in solution, single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. carleton.edumdpi.com This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy. princeton.eduub.edu
To perform SCXRD, a suitable single crystal of the compound must be grown. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to calculate an electron density map, which is then interpreted to build a model of the crystal structure. carleton.edu
For this compound, a crystal structure would definitively confirm:
The chair conformation of the piperidine ring. ntu.ac.uk
The equatorial orientation of the 2,4-difluorophenylsulfonyl substituent.
The precise bond lengths and angles of the entire molecule, including the S-N and S-C bonds of the sulfonamide linkage. researchgate.net
The intermolecular interactions, such as hydrogen bonds involving the piperidine N-H and sulfonyl oxygens, that dictate the crystal packing. ntu.ac.ukresearchgate.net
Interactive Data Table: Hypothetical Crystallographic Data Based on structures of similar sulfonamide and piperidine derivatives, a plausible set of crystallographic data is presented below. researchgate.netmdpi.com
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.5 |
| c (Å) | ~15.0 |
| β (°) | ~95.0 |
| Volume (ų) | ~1330 |
| Z (molecules/unit cell) | 4 |
| S-N bond length (Å) | ~1.63 |
| C-S bond length (Å) | ~1.77 |
| N-H···O hydrogen bond (Å) | ~2.1 |
Solid-State Characterization of Polymorphs and Solvates
The solid-state form of a compound can significantly impact its physical properties, including solubility, stability, and melting point. It is therefore crucial to investigate the potential for polymorphism (the ability of a substance to exist in two or more crystalline forms) and solvate/hydrate (B1144303) formation (the incorporation of solvent or water molecules into the crystal lattice). agnopharma.comintertek.com
A comprehensive solid-state characterization study typically involves a polymorph screen, where the compound is crystallized from a wide variety of solvents under different conditions (e.g., temperature, evaporation rate). agnopharma.com The resulting solid forms are then analyzed using a suite of techniques.
Key techniques for solid-state characterization include:
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing between different crystalline forms. scielo.br Each polymorph or solvate will produce a unique diffraction pattern, which serves as its fingerprint.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, transition temperatures between polymorphs, and to quantify the heat of fusion. Different polymorphs will generally have different melting points. scielo.br
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This technique is particularly useful for identifying and quantifying the amount of solvent in solvates or hydrates, as the solvent will be lost upon heating, resulting in a characteristic mass loss. scielo.br
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local environment of functional groups. Differences in hydrogen bonding and molecular conformation between polymorphs can lead to distinct shifts in the vibrational spectra. intertek.com
The discovery of multiple solid forms of this compound would necessitate further studies to determine the most thermodynamically stable form under ambient conditions to ensure consistency in future applications. researchgate.net
Interactive Data Table: Techniques for Solid-State Characterization
| Technique | Information Provided | Application for the Compound |
| Powder X-ray Diffraction (PXRD) | Crystalline fingerprint, phase identification | Differentiate between potential polymorphs and solvates. |
| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, enthalpy | Determine the melting point of each solid form and identify enantiotropic or monotropic relationships between polymorphs. |
| Thermogravimetric Analysis (TGA) | Mass loss upon heating, solvent content | Detect the presence of solvent in the crystal lattice (solvates) and determine their stoichiometry. |
| Vibrational Spectroscopy (IR/Raman) | Functional group environment, hydrogen bonding | Identify differences in intermolecular interactions between different solid forms. |
| Dynamic Vapor Sorption (DVS) | Hygroscopicity, hydrate formation | Assess the physical stability of the compound with respect to humidity and its tendency to form hydrates. |
Computational Chemistry and Molecular Modeling of 4 2,4 Difluorophenyl Sulfonyl Piperidine
Ligand-Based Drug Design Approaches (e.g., Pharmacophore Modeling, QSAR)
In the absence of a high-resolution crystal structure of the target receptor with the bound ligand, ligand-based drug design (LBDD) methods are paramount. nih.govchemicalbook.com These approaches leverage the information from a set of known active molecules to build models that can predict the activity of new, untested compounds.
Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of GPR6 inverse agonists, a pharmacophore model can be generated to identify the key features required for binding and inverse agonism. nih.govgoogle.com Based on the structure of 4-((2,4-Difluorophenyl)sulfonyl)piperidine and related GPR6 modulators, a hypothetical pharmacophore model would likely include:
A Hydrogen Bond Acceptor: The sulfonyl group (SO2) is a strong hydrogen bond acceptor.
Aromatic/Hydrophobic Regions: The 2,4-difluorophenyl ring provides a significant hydrophobic and aromatic feature.
A Positively Ionizable Feature: The piperidine (B6355638) nitrogen, under physiological pH, can be protonated, acting as a hydrogen bond donor or participating in ionic interactions.
This pharmacophore model can then be used to screen large virtual compound libraries to identify novel molecules with the potential to act as GPR6 inverse agonists. inrae.fr
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. drugbank.com For a set of sulfonylpiperidine analogs targeting GPR6, a QSAR model could be developed to predict their inhibitory potency (IC50) or binding affinity (Ki). nih.gov The model would incorporate various molecular descriptors, such as:
Electronic Descriptors: Partial charges on atoms, dipole moment, and frontier molecular orbital energies (HOMO/LUMO).
Steric Descriptors: Molecular weight, molar refractivity, and van der Waals volume.
Hydrophobic Descriptors: LogP (partition coefficient).
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
A robust QSAR model can guide the synthesis of new analogs of this compound with improved potency and selectivity by predicting the impact of specific structural modifications. biorxiv.org
Structure-Based Drug Design Approaches
When the three-dimensional structure of the biological target is available, either through experimental methods like X-ray crystallography or through homology modeling, structure-based drug design (SBDD) can be employed.
Molecular Docking Studies with GPR6 Receptor Models
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Since an experimental structure of GPR6 in complex with this compound is not available, a homology model of the GPR6 receptor is typically constructed using the crystal structure of a related GPCR, such as the Sphingosine-1-phosphate receptor 1 (S1P1), which shares sequence homology with GPR6. nih.gov
Docking simulations of this compound into the orthosteric binding pocket of the GPR6 homology model can reveal key binding interactions. It is hypothesized that the compound binds in the transmembrane (TM) helix region, specifically involving TM1, TM2, TM3, TM6, and TM7. nih.gov The predicted binding mode would likely involve:
Aromatic Stacking: The 2,4-difluorophenyl ring could form T-shaped or parallel-displaced π-π stacking interactions with aromatic residues in the binding pocket, such as tryptophan (W) or histidine (H) residues. nih.gov
Hydrogen Bonding: The sulfonyl oxygens are expected to act as hydrogen bond acceptors, potentially interacting with polar or charged residues within the binding site.
Ionic/Polar Interactions: The protonated piperidine nitrogen could form a salt bridge or a strong hydrogen bond with an acidic residue, such as glutamic acid (E) or aspartic acid (D), in one of the extracellular loops. nih.gov
The following table summarizes the likely key interactions based on docking studies of similar GPR6 inverse agonists. nih.gov
| Interaction Type | Ligand Moiety | Potential GPR6 Residues |
| Aromatic Stacking | 2,4-Difluorophenyl ring | W1.35, H2.60, Y7.36 |
| Hydrogen Bonding | Sulfonyl group | Polar/charged residues in the binding pocket |
| Ionic Interaction | Piperidine Nitrogen | Acidic residues in extracellular loops (e.g., R(220)) |
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation than static docking poses. nih.gov An MD simulation of the this compound-GPR6 complex, embedded in a model lipid bilayer with explicit solvent, can be performed to:
Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory, the stability of the binding pose can be evaluated. A stable RMSD suggests that the ligand remains securely bound in the predicted orientation.
Analyze Intermolecular Interactions: The persistence of key hydrogen bonds, salt bridges, and hydrophobic contacts identified in the docking studies can be analyzed throughout the simulation.
Characterize Conformational Changes: MD simulations can reveal how the binding of the ligand influences the conformational dynamics of the GPR6 receptor, potentially stabilizing an inactive conformation, which is characteristic of inverse agonists.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing a deeper understanding of its structure, stability, and reactivity. nih.govresearchgate.net For this compound, DFT calculations using a basis set like B3LYP/6-311++G(d,p) can be performed to determine several key parameters. nanobioletters.com
Optimized Molecular Geometry: These calculations provide the most stable three-dimensional conformation of the molecule.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nanobioletters.com
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net The negative potential regions, likely around the sulfonyl oxygens and fluorine atoms, are susceptible to electrophilic attack, while positive potential regions are prone to nucleophilic attack.
A study on a similar compound, ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), reported a HOMO-LUMO gap of 4.2140 eV, indicating good stability. nanobioletters.com Similar calculations for this compound would provide valuable data on its electronic characteristics.
| Quantum Chemical Parameter | Predicted Property for this compound |
| HOMO-LUMO Energy Gap | Indicative of high chemical stability |
| Molecular Electrostatic Potential | Negative potential around sulfonyl and fluorine atoms; positive potential around piperidine hydrogens |
| Global Hardness | Expected to be relatively high, consistent with a stable molecule |
Prediction of ADMET Properties for Guiding Analog Design
The success of a drug candidate depends not only on its efficacy but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico ADMET prediction tools are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic properties. nih.govresearchgate.net
For this compound, various ADMET properties can be predicted using computational models, many of which are based on machine learning algorithms trained on large datasets of experimental data. dntb.gov.uamdpi.com
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability can be predicted. The lipophilicity (LogP) of the compound, which can be calculated, is a key determinant of its absorption.
Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are crucial. For a CNS target like GPR6, moderate BBB penetration is desirable.
Metabolism: The most likely sites of metabolism by cytochrome P450 (CYP) enzymes can be predicted. nih.gov The phenyl ring and the piperidine ring are potential sites for hydroxylation.
Excretion: Properties related to renal clearance can be estimated.
Toxicity: Potential for cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, and mutagenicity can be flagged by in silico models.
The table below provides a hypothetical in silico ADMET profile for this compound based on general properties of similar molecules.
| ADMET Property | Predicted Outcome | Rationale/Implication |
| Human Intestinal Absorption | Good | Likely to be orally bioavailable |
| Blood-Brain Barrier Penetration | Moderate | Desirable for a CNS target |
| CYP450 Metabolism | Potential for hydroxylation on aromatic and piperidine rings | Guides analog design to improve metabolic stability |
| hERG Inhibition | Low to moderate risk | Important to monitor in lead optimization |
| Lipinski's Rule of Five | Compliant | Good drug-like properties |
By integrating these computational approaches, a comprehensive understanding of the chemical and biological properties of this compound can be achieved, providing a solid foundation for its further development as a potential therapeutic agent.
Future Directions and Emerging Research Avenues for 4 2,4 Difluorophenyl Sulfonyl Piperidine Derivatives
Development of Novel Synthetic Methodologies for Related Scaffolds
The synthesis of piperidine-containing molecules, especially those with sulfonyl substitutions, is a cornerstone of many drug discovery programs. nih.gov While established methods exist, the drive for efficiency, stereoselectivity, and greener processes continues to fuel innovation. Future research is expected to move beyond traditional multi-step sequences toward more elegant and efficient synthetic strategies.
Recent advancements in synthetic organic chemistry offer several promising avenues:
Metal-Catalyzed Cross-Coupling and C-H Activation: Techniques involving transition metals like palladium, rhodium, and iron are being increasingly applied to the synthesis of complex piperidines. mdpi.com Iron-catalyzed reductive amination, for instance, provides an efficient method for creating piperidine (B6355638) rings from ϖ-amino fatty acids. mdpi.com These methods could be adapted to forge the aryl-sulfonyl bond or functionalize the piperidine ring with greater precision and fewer steps.
Flow Chemistry and Photochemistry: Continuous flow synthesis offers enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Photochemical methods, such as intramolecular [2+2] cycloadditions, can generate unique bicyclic piperidinone intermediates that are readily converted to piperidine derivatives. mdpi.com
Asymmetric Synthesis and Organocatalysis: Achieving specific stereoisomers is often critical for biological activity. The use of chiral organocatalysts and asymmetric synthesis routes is becoming more common for constructing stereochemically defined piperidine cores. mdpi.com For example, the stereoselective reductive hydroamination of alkynes has been shown to produce specific piperidine isomers. mdpi.com
A study on a related compound, ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), reported its synthesis via the reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2-nitrobenzene-sulfonyl chloride, highlighting a practical route for creating the core sulfonylpiperidine linkage. nanobioletters.com The development of novel methodologies will focus on improving upon such existing routes by increasing efficiency, reducing waste, and allowing for diverse functionalization.
Table 1: Emerging Synthetic Methodologies for Piperidine Scaffolds
| Methodology | Key Features | Potential Application for the Scaffold | Reference |
|---|---|---|---|
| Iron-Catalyzed Reductive Amination | Uses non-toxic iron catalysts; efficient for cyclization. | Synthesis of the core piperidine ring from acyclic precursors. | mdpi.com |
| Photochemical [2+2] Cycloaddition | Scalable reaction to form bicyclic intermediates; can lead to novel analogs. | Creation of rigid or conformationally constrained derivatives. | mdpi.com |
| Stereoselective Reductive Hydroamination | Intramolecular cascade reaction of alkynes to form piperidines with high stereocontrol. | Controlled synthesis of specific enantiomers or diastereomers. | mdpi.com |
| Organocatalysis | Metal-free approach for asymmetric synthesis. | Enantioselective functionalization of the piperidine ring. | mdpi.com |
Exploration of Allosteric Modulation Mechanisms at GPR6
G protein-coupled receptors (GPCRs) are a major class of drug targets, and allosteric modulation offers a sophisticated approach to controlling their activity. nih.govaustinpublishinggroup.com Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, allowing for a more nuanced regulation of receptor function. nih.govresearchgate.net This can lead to greater selectivity between receptor subtypes and a better safety profile compared to traditional agonists or antagonists. nih.govaustinpublishinggroup.com
GPR6, an orphan GPCR predominantly expressed in the striatum, has been identified as a promising therapeutic target for neurological conditions. nih.govmdpi.com Several compounds containing piperidine moieties have been developed as modulators of GPR6, such as the inverse agonist CVN424. nih.gov While these compounds demonstrate functional activity, a key future direction is to precisely elucidate their mechanism of action, specifically whether they operate through allosteric sites.
Allosteric modulators can be classified based on their effect on the orthosteric ligand's activity:
Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of the endogenous ligand. austinpublishinggroup.comnih.gov
Negative Allosteric Modulators (NAMs): Decrease the affinity and/or efficacy of the endogenous ligand. austinpublishinggroup.comnih.gov
Silent Allosteric Modulators (SAMs): Bind to the allosteric site without affecting the orthosteric ligand's function but can block other allosteric modulators. austinpublishinggroup.com
Given that GPR6 is a target for piperidine-based compounds, exploring the potential for allosteric modulation is a logical next step. nih.govnih.gov Future research will likely involve detailed structural biology studies (such as cryo-electron microscopy) and sophisticated pharmacological assays to map the binding sites of 4-((2,4-difluorophenyl)sulfonyl)piperidine derivatives on GPR6 and characterize their modulatory effects. nih.gov Understanding these allosteric mechanisms could pave the way for designing highly specific drugs with fine-tuned functional profiles. nih.gov
Application of Artificial Intelligence and Machine Learning in Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, offering powerful tools to accelerate the design and optimization of novel therapeutic agents. researchgate.netajol.info For a scaffold like this compound, AI/ML can be applied at multiple stages of the discovery pipeline, from initial hit identification to late-stage lead optimization.
Key applications include:
Predictive Modeling: ML algorithms, such as deep neural networks and gradient boosting, can be trained on large datasets of known GPCR ligands to predict the bioactivity of new compounds. nih.govmdpi.comnih.gov Models like GPCRLigNet can perform rapid virtual screening of vast chemical libraries to identify molecules likely to be active at GPCRs. nih.gov This can help prioritize which derivatives of the core scaffold to synthesize and test.
Structure-Based Design: While obtaining crystal structures of GPCRs is challenging, AI-powered tools can predict protein structures and ligand binding poses with increasing accuracy. oup.com ML models can also enhance the performance of molecular docking programs by optimizing parameters to improve the prediction of binding affinity and configuration. researchgate.net
De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the core this compound scaffold as a starting point, these algorithms can suggest novel modifications to optimize potency, selectivity, and pharmacokinetic properties for the GPR6 target.
Functional Selectivity Prediction: ML can help analyze complex data from molecular dynamics simulations to understand how different ligands stabilize specific receptor conformations, leading to biased signaling. nih.gov This is crucial for designing allosteric modulators that promote a desired therapeutic effect while avoiding unwanted pathways. ajol.info
The use of AI/ML is particularly valuable for orphan receptors like GPR6, where data on known ligands is scarce. mdpi.com By transferring knowledge from well-characterized GPCRs, ML models can make meaningful predictions and guide the design of new chemical entities, significantly reducing the time and resources required in traditional discovery cycles. mdpi.comresearchgate.net
Table 2: AI/ML Applications in GPCR Ligand Discovery
| AI/ML Technique | Application | Relevance to GPR6 Ligand Design | Reference |
|---|---|---|---|
| Deep Neural Networks (DNNs) | Bioactivity prediction, virtual screening, analysis of simulation data. | To identify novel active derivatives and predict functional outcomes. | nih.govnih.gov |
| Gradient Boosting | Prediction of drug affinity and selectivity. | To optimize compounds for high affinity and selectivity for GPR6. | mdpi.comnih.gov |
| Graph Convolutional Networks (GCNs) | Learning from 3D structural information of molecules and proteins. | To predict ligand-receptor interactions without relying on solved complex structures. | oup.com |
| Reinforcement Learning | De novo molecular design. | To generate novel molecular structures with optimized properties based on the core scaffold. | researchgate.net |
Potential for Probe Development for GPR6 Research
Orphan GPCRs, for which the endogenous ligands have not been identified, represent a significant untapped resource for novel drug targets. nih.govyoutube.com A critical step in studying these receptors and validating their therapeutic potential is the development of high-quality chemical probes—potent, selective, and well-characterized small molecules that can be used to interrogate the receptor's biological function. nih.gov
Given that GPR6 is an orphan receptor implicated in neurological pathways, the development of specific chemical probes is of high importance. nih.gov Derivatives of this compound are strong candidates for this role. The discovery of potent and selective GPR6 inverse agonists like CVN424 from a related chemical series already provides a proof-of-concept, demonstrating that this chemical space can yield molecules that effectively engage the target in preclinical models. nih.govacs.org
The ideal chemical probe for GPR6 would possess several key characteristics:
High Potency: To ensure that it can be used at low concentrations to minimize off-target effects.
High Selectivity: It should show minimal activity against other GPCRs, especially those closely related to GPR6.
Known Mechanism of Action: A clear understanding of whether the probe acts as an agonist, antagonist, or allosteric modulator is essential for interpreting experimental results.
Suitability for In Vitro and In Vivo Use: The probe should have appropriate physicochemical properties, including solubility and cell permeability for use in cellular assays, and potentially brain penetrance for in vivo studies. nih.gov
Future research will focus on optimizing existing GPR6-active compounds to meet these stringent criteria. This involves iterative cycles of design, synthesis, and testing to fine-tune the molecule's properties. The development of both agonist and antagonist/inverse agonist probes for GPR6 would be particularly valuable, as this would allow researchers to investigate the effects of both activating and inhibiting the receptor's signaling pathways, providing a comprehensive understanding of its role in health and disease.
Q & A
Q. What are the established synthetic routes for 4-((2,4-Difluorophenyl)sulfonyl)piperidine, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via nucleophilic substitution, where piperidine reacts with 2,4-difluorophenylsulfonyl chloride under alkaline conditions (e.g., triethylamine or NaOH in dichloromethane). Yield optimization requires precise control of stoichiometry, temperature (0–25°C), and reaction time (6–24 hours). Purification often involves column chromatography or recrystallization, with purity verified by HPLC (>98%) and NMR . Contaminants like unreacted sulfonyl chloride or byproducts (e.g., disulfones) must be monitored using LC-MS .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : H and F NMR confirm the sulfonyl group’s integration with the piperidine ring and fluorophenyl moiety. C NMR resolves stereochemical ambiguities at the piperidine C4 position .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS validate molecular weight (MW: 291.3 g/mol) and detect trace impurities .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for polymorphism studies .
Q. How does the compound’s solubility and stability vary across solvents and pH ranges?
Solubility is highest in polar aprotic solvents (DMSO, DMF) and lower in water (<1 mg/mL at pH 7). Stability tests (accelerated aging at 40°C/75% RH) show degradation via sulfonyl group hydrolysis under acidic conditions (pH < 3), forming 2,4-difluorobenzenesulfonic acid and piperidine. Buffered solutions (pH 4–8) are recommended for long-term storage .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
- Metabolite profiling : Use hepatic microsomes or CYP450 isoforms to identify major metabolites (e.g., N-dealkylation or sulfone reduction) .
- Pharmacokinetic modeling : Correlate in vitro IC values with plasma exposure (AUC) in rodent models. Adjust dosing regimens or modify the piperidine N-substituent to enhance metabolic resistance .
Q. How can computational modeling guide the design of structure-activity relationship (SAR) studies?
- Docking simulations : Map the sulfonyl group’s electrostatic interactions with target proteins (e.g., serotonin or dopamine receptors). Replace fluorine atoms with Cl/CF to evaluate binding affinity trends .
- QSAR models : Use Hammett σ constants for the 2,4-difluorophenyl group to predict logP and permeability .
Q. What experimental approaches validate the compound’s selectivity in multi-receptor assays?
- Radioligand binding assays : Screen against a panel of GPCRs (e.g., 5-HT, D, σ) at 10 μM concentrations. Use values to quantify off-target effects .
- Functional assays : Measure cAMP inhibition or calcium flux in HEK293 cells expressing target receptors. Compare results with structurally related analogs (e.g., 4-(4-chlorophenyl)sulfonyl derivatives) to identify selectivity determinants .
Q. How do reaction conditions impact scalability in continuous-flow synthesis?
- Optimize residence time : Shorten reaction times (<30 minutes) using microreactors to minimize byproduct formation (e.g., piperidine ring oxidation) .
- In-line analytics : Implement FTIR or PAT tools to monitor sulfonation efficiency and adjust reagent ratios dynamically .
Data Contradiction Analysis
Q. Why might NMR and X-ray data conflict in confirming the compound’s stereochemistry?
Q. How to address discrepancies between computational predictions and experimental binding affinities?
Adjust force fields to account for fluorine’s electronegativity and sulfonyl group polarization. Validate with free-energy perturbation (FEP) simulations or alchemical binding free-energy calculations .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
